molecular formula C6H4Br3N B3180354 2-Bromo-5-(dibromomethyl)pyridine CAS No. 154321-32-1

2-Bromo-5-(dibromomethyl)pyridine

Cat. No. B3180354
CAS RN: 154321-32-1
M. Wt: 329.81 g/mol
InChI Key: PTVPLWXZLYCKRY-UHFFFAOYSA-N
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Description

2-Bromo-5-(dibromomethyl)pyridine is a heterocyclic organic compound with the empirical formula C₆H₄Br₃N . It belongs to the class of halogenated pyridines and contains two bromine atoms attached to the pyridine ring. The compound’s molecular weight is approximately 172.02 g/mol .

Synthesis Analysis

The synthesis of 2-Bromo-5-(dibromomethyl)pyridine involves halogenation reactions. One possible synthetic route is the bromination of 2,5-dibromopyridine using appropriate reagents. The dibromomethyl group can be introduced through subsequent reactions, such as the reaction with a suitable methylating agent. Detailed synthetic procedures and optimization studies are documented in the literature .

Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring with bromine atoms at positions 2 and 5. The dibromomethyl group is attached to the nitrogen atom at position 5. The arrangement of atoms and bond angles can be visualized using molecular modeling software or crystallographic data from X-ray diffraction studies .
  • Chemical Reactions Analysis

    • Halogen Exchange : The bromine atoms can be replaced with other halogens (e.g., chlorine or iodine) using appropriate reagents .
  • Physical and Chemical Properties Analysis

    • Stability : Stable under normal conditions; avoid exposure to strong oxidizing agents
  • Safety and Hazards

    • Personal Protective Equipment : Use dust masks (type N95), eyeshields, and gloves when handling
  • Scientific Research Applications

    Spectroscopic and Optical Studies

    2-Bromo-5-(dibromomethyl)pyridine and similar brominated pyridines have been extensively studied for their spectroscopic and optical properties. For instance, 5-Bromo-2-(trifluoromethyl)pyridine was characterized using various spectroscopic techniques and theoretical studies, revealing insights into its structure and non-linear optical (NLO) properties, which are crucial in the field of optical materials (Vural & Kara, 2017).

    Synthesis of Novel Derivatives

    Brominated pyridines serve as precursors in the synthesis of novel derivatives. A study demonstrated the efficient synthesis of novel pyridine-based derivatives using palladium-catalyzed Suzuki cross-coupling reactions. Such derivatives have potential applications in chiral dopants for liquid crystals and other materials (Ahmad et al., 2017).

    Photoinduced Tautomerization

    In photophysics, brominated pyridines like 2-(1H-pyrazol-5-yl)pyridines exhibit photoinduced tautomerization, a process significant in understanding light-induced processes in organic molecules. This phenomenon is crucial for designing materials for photonics and molecular electronics (Vetokhina et al., 2012).

    Applications in Drug Development

    Brominated pyridines are valuable in drug development. For instance, the enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized and studied for their antitumor activity, showcasing the role of such compounds in medicinal chemistry (Zhou et al., 2015).

    Liquid Crystal Synthesis

    These compounds play a significant role in synthesizing liquid crystalline materials. A study focused on the synthesis of new liquid crystalline materials using pyridinylstannanes, derivatives of brominated pyridines, as key intermediates (Getmanenko & Twieg, 2008).

    Enzyme Inhibition Research

    Novel bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential inhibitors of the tyrosyl-tRNA synthetase enzyme. This highlights the significance of brominated pyridines in biochemical and pharmaceutical research (Jabri et al., 2023).

    properties

    IUPAC Name

    2-bromo-5-(dibromomethyl)pyridine
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H4Br3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PTVPLWXZLYCKRY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=NC=C1C(Br)Br)Br
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H4Br3N
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00717944
    Record name 2-Bromo-5-(dibromomethyl)pyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00717944
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    329.81 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Bromo-5-(dibromomethyl)pyridine

    CAS RN

    154321-32-1
    Record name 2-Bromo-5-(dibromomethyl)pyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00717944
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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